molecular formula C9H5BrINO2 B1412520 Methyl 3-bromo-5-cyano-4-iodobenzoate CAS No. 1805184-03-5

Methyl 3-bromo-5-cyano-4-iodobenzoate

Cat. No.: B1412520
CAS No.: 1805184-03-5
M. Wt: 365.95 g/mol
InChI Key: MTPREVPUMJMNAP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2 It is a derivative of benzoic acid, featuring bromine, cyano, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-cyano-4-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of methyl benzoate derivatives, followed by the introduction of a cyano group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-4-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine, cyano, and iodine groups allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. These interactions can affect biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-cyano-5-iodobenzoate
  • 3-Bromo-5-iodobenzoic acid
  • Methyl 3-bromo-5-chloro-4-iodobenzoate

Uniqueness

Methyl 3-bromo-5-cyano-4-iodobenzoate is unique due to its specific combination of substituents, which confer distinct chemical properties. The presence of both bromine and iodine allows for versatile reactivity, while the cyano group adds further functionality. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-6(4-12)8(11)7(10)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPREVPUMJMNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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